![molecular formula C10H18ClNO2 B2723145 Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1822446-57-0](/img/structure/B2723145.png)
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1822446-57-0 . It has a molecular weight of 219.71 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.71 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis of Bioactive Compounds
Research has demonstrated the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These derivatives are important structural sub-units present in several classes of bioactive compounds, highlighting the compound's role in the synthesis of complex molecules with potential biological activities (Santos et al., 2000).
Peptide Synthesis
Another significant application is in peptide synthesis, where derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been used as dipeptide synthons. These synthons have been shown to undergo expected reactions with carboxylic acids and thioacids, facilitating the synthesis of peptides including the nonapeptide analogues of antibiotics, demonstrating its utility in the development of peptide-based drugs (Suter et al., 2000).
Cycloaddition Reactions
The compound is also involved in cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized through regioselective 1,3-dipolar cycloaddition, further illustrating its role in creating complex molecular architectures (Molchanov & Tran, 2013).
Construction of Spirocyclic Oxetane-Fused Compounds
Research includes the synthesis of spirocyclic oxetane-fused benzimidazoles, where 2-oxa-7-azaspiro[3.5]nonane derivatives were prepared. These compounds were then used to create complex tetracyclic systems, highlighting the compound's utility in synthesizing fused ring systems with potential for drug discovery (Gurry et al., 2015).
Anticonvulsant Activity Studies
In pharmacological research, derivatives of methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride have been evaluated for their potential anticonvulsant activities. Studies have synthesized and tested various derivatives, providing insights into their pharmacological profiles and potential therapeutic applications (Farrar et al., 1993).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for the use and study of “Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride” are not specified in the available resources. It could potentially be used for pharmaceutical testing , but more research would be needed to determine its potential applications and effectiveness. It’s always important to follow safety guidelines when handling this compound due to its associated hazards .
properties
IUPAC Name |
methyl 2-azaspiro[4.4]nonane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-11-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYXTKBHDOPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2723063.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

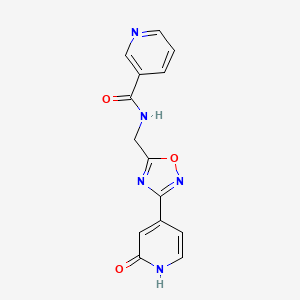
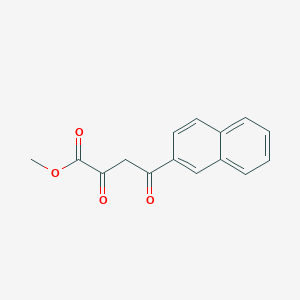
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)

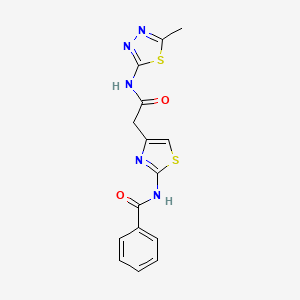
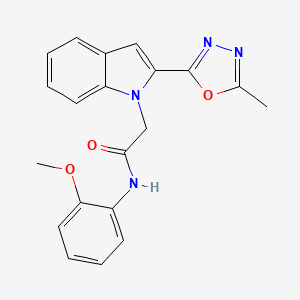
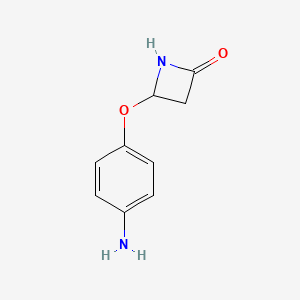
![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

